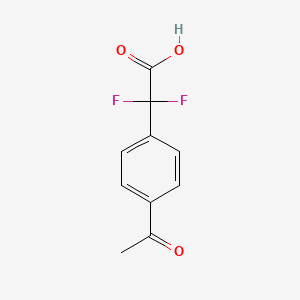

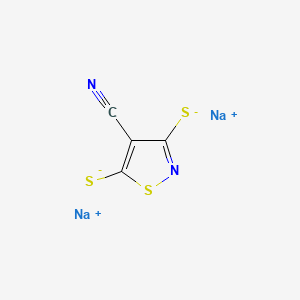

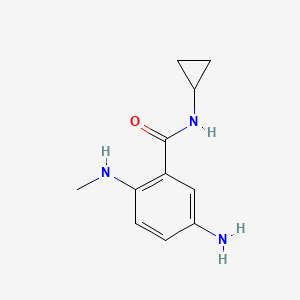

![molecular formula C14H19N3O B3034070 1',6'-二甲基-1'H-螺[哌啶-4,2'-喹唑啉]-4'(3'H)-酮 CAS No. 1355175-14-2](/img/structure/B3034070.png)

1',6'-二甲基-1'H-螺[哌啶-4,2'-喹唑啉]-4'(3'H)-酮

描述

The compound 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a derivative of piperidine and quinazolinone, which are known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as piperidine derivatives with quinazolinyl substituents and spiro compounds involving piperidine and pyrazolopyrans.

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents to the piperidine and quinazolinyl moieties. In the first paper, a series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidines with substituted hydantoin and 2-thiohydantoin rings were synthesized . This suggests that the synthesis of the compound may also involve a multi-step process, possibly starting with a piperidine derivative and introducing quinazolinyl and methyl groups at specific positions.

Molecular Structure Analysis

The molecular structure of 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one would likely exhibit a spiro configuration, where the piperidine and quinazolinone rings are joined at a single carbon atom. This spiro linkage is a characteristic feature in the second paper's compounds, where a spiro linkage is formed between piperidine and dihydropyrazolopyrans . The presence of methyl groups at the 1' and 6' positions would influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

While the specific chemical reactions involving 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as three-component condensation . This type of reaction could be relevant for the synthesis of the compound , as it allows for the introduction of various substituents onto a core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the spiro linkage and the substituted methyl groups could affect properties such as solubility, melting point, and stability. The cardiotonic activity observed in related compounds suggests that the compound may also exhibit biological activity, which would be a result of its chemical properties .

科学研究应用

抗结直肠癌活性

喹唑啉衍生物,包括 1',6'-二甲基-1'H-螺[哌啶-4,2'-喹唑啉]-4'(3'H)-酮,在结直肠癌的治疗中显示出前景。这些化合物通过阻断各种药理途径和抑制癌细胞生长来发挥其抗癌作用。这些衍生物中含有末端苯基和/或杂环的柔性链,例如哌啶,在其抗癌特性中起着至关重要的作用。它们调节参与癌症进展的基因和蛋白质的表达,例如受体酪氨酸激酶、表皮生长因子受体和凋亡蛋白,表明它们作为抗结直肠癌药物的潜力 (Moorthy 等人,2023 年)。

药用化学应用

在药用化学中,喹唑啉衍生物因其多种生物活性而受到认可。喹唑啉酮核的稳定性促使研究人员通过引入生物活性部分来创造新的潜在药物。一些合成的喹唑啉已表现出对各种细菌的抗菌活性,反映了它们在对抗抗生素耐药性方面的潜力 (Tiwary 等人,2016 年)。

光电材料开发

喹唑啉也用于医学领域之外,特别是在光电材料的开发中。将喹唑啉和嘧啶片段结合到 π 扩展共轭体系中对于创造新材料很有价值。这些衍生物用于与光致和电致发光相关的各种应用中,包括有机发光二极管和比色 pH 传感器。它们的电致发光特性和作为非线性光学材料结构的潜力突出了喹唑啉衍生物的多种应用 (Lipunova 等人,2018 年)。

螺哌啶合成

螺哌啶的合成,一些喹唑啉衍生物中的结构特征,在药物发现中越来越受欢迎。用于构建螺哌啶的方法已根据合成策略进行分类,证明了该结构特征在药用化学中的重要性 (Griggs 等人,2018 年)。

属性

IUPAC Name |

1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHAGHPFMIFDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

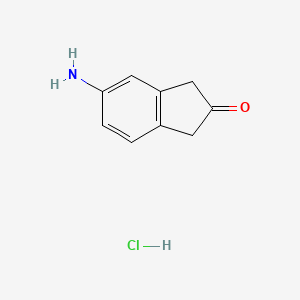

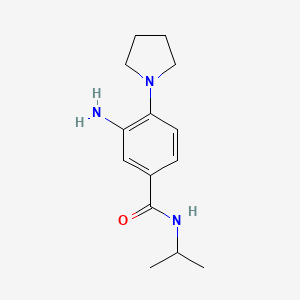

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)

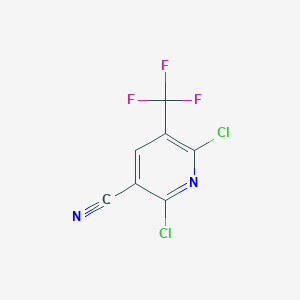

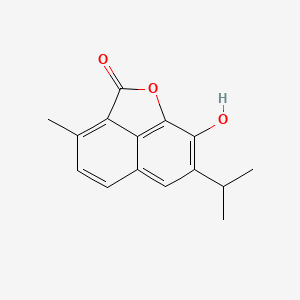

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)